molecular formula C19H22N4O2S B12451245 2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one CAS No. 333307-76-9

2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one

Cat. No.: B12451245
CAS No.: 333307-76-9
M. Wt: 370.5 g/mol
InChI Key: SRFQGTZLZQUQOT-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-5-PROPYLPYRAZOL-3-ONE is a synthetic organic compound that features a benzothiazole ring, a pyrazolone core, and a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-5-PROPYLPYRAZOL-3-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and reacting with carbon disulfide and an appropriate oxidizing agent.

    Synthesis of the Pyrazolone Core: Condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring.

    Introduction of the Morpholine Substituent: Alkylation of the pyrazolone with a morpholine derivative.

    Final Coupling Reaction: Coupling the benzothiazole derivative with the pyrazolone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions could target the pyrazolone core or the morpholine substituent.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for alkylation or halogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its unique structural features.

    Biological Probes: Use as a fluorescent probe for studying biological systems.

Industry

    Dyes and Pigments: Possible application in the synthesis of novel dyes and pigments.

    Polymers: Incorporation into polymer matrices to enhance properties like thermal stability or conductivity.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In material science, it could influence the electronic properties of materials through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(PIPERIDIN-4-YL)ETHYLIDENE]-5-PROPYLPYRAZOL-3-ONE: Similar structure but with a piperidine ring instead of morpholine.

    (4E)-2-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(PYRROLIDIN-4-YL)ETHYLIDENE]-5-PROPYLPYRAZOL-3-ONE: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in (4E)-2-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(MORPHOLIN-4-YL)ETHYLIDENE]-5-PROPYLPYRAZOL-3-ONE may impart unique solubility and pharmacokinetic properties compared to its analogs.

Properties

CAS No.

333307-76-9

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylethylidene)-5-propylpyrazol-3-one

InChI

InChI=1S/C19H22N4O2S/c1-3-6-15-17(13(2)22-9-11-25-12-10-22)18(24)23(21-15)19-20-14-7-4-5-8-16(14)26-19/h4-5,7-8H,3,6,9-12H2,1-2H3

InChI Key

SRFQGTZLZQUQOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=O)C1=C(C)N2CCOCC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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